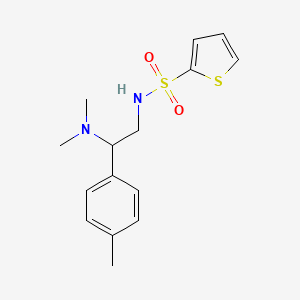

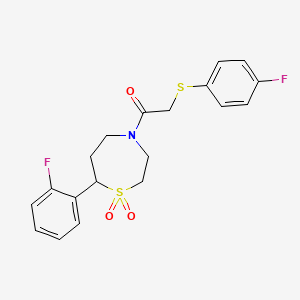

![molecular formula C22H28N4O2S B2740606 2-[(cyanomethyl)thio]-N-cyclohexyl-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide CAS No. 421589-12-0](/img/structure/B2740606.png)

2-[(cyanomethyl)thio]-N-cyclohexyl-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[(cyanomethyl)thio]-N-cyclohexyl-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide” is a complex organic molecule. It contains several functional groups including a cyanomethyl group (N≡CCH2–), a type of nitrile group , and a carboxamide group (CONH2). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the cyanomethyl group could participate in nucleophilic addition reactions, while the carboxamide group could participate in acid-base reactions .Applications De Recherche Scientifique

Facile Synthesis Methodologies

Research on compounds with structural similarities often involves the development of efficient synthesis methods. For instance, the facile synthesis of tetrahydropyrimido quinoline derivatives through reactions involving cyclohexanone and malononitrile highlights innovative approaches in creating complex quinoline structures (Elkholy & Morsy, 2006). These methodologies could be adapted for synthesizing compounds with specific functionalities, such as the cyanomethylthio group.

Antimicrobial and Antibacterial Studies

Compounds within the quinazoline family have been studied for their antimicrobial properties. The synthesis and antimicrobial study of fluoroquinolone-based thiazolidinones, which share a quinazoline backbone, suggest potential antimicrobial applications (Patel & Patel, 2010). Similar research could explore the antimicrobial efficacy of compounds featuring the "2-[(cyanomethyl)thio]-N-cyclohexyl-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide" structure.

Cyclization and Heterocyclization Reactions

The study of cyclization reactions, such as the synthesis of 2-oxazolines via transamidation and cyclodehydrosulfurisation of thioamides, presents key methodologies for creating cyclic and heterocyclic compounds (Goud & Pathak, 2012). These reactions are crucial for synthesizing a wide array of compounds, including those with complex structures like the one .

Tautomerism Studies

Understanding the tautomeric behaviors of compounds is essential for predicting their chemical reactivity and biological activity. Research on tautomerism in side-chain derivatives of n-heterocycles provides insights into the structural dynamics and potential reactivity patterns of compounds (Mondelli & Merlini, 1966). This knowledge could be relevant when studying the behavior of "2-[(cyanomethyl)thio]-N-cyclohexyl-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide" under various conditions.

Propriétés

IUPAC Name |

2-(cyanomethylsulfanyl)-N-cyclohexyl-4-oxo-3-pentylquinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O2S/c1-2-3-7-13-26-21(28)18-11-10-16(15-19(18)25-22(26)29-14-12-23)20(27)24-17-8-5-4-6-9-17/h10-11,15,17H,2-9,13-14H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICLGOKZNSDEUMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N=C1SCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(cyanomethylsulfanyl)-N-cyclohexyl-4-oxo-3-pentylquinazoline-7-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-benzyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2740523.png)

![11-(4-Ethoxy-3-methoxyphenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one](/img/structure/B2740525.png)

![N'-[(1E)-(2H-1,3-benzodioxol-5-yl)methylidene]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B2740532.png)

![(E)-2-(4-Chlorophenyl)-N-[[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]ethenesulfonamide](/img/structure/B2740537.png)

![(1S,2R,6S,7R)-1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B2740538.png)

![6-Amino-5-(3-chloroanilino)-7-(4-chlorophenyl)sulfonylpyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2740539.png)

![3-(2-chlorobenzyl)-6-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2740540.png)

![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2740545.png)